(4r)-1,3-Thiazolidine-4-carboxamide
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Overview
Description
4-Thiazolidinecarboxamide, (4R)- is a heterocyclic compound with a five-membered ring structure containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinecarboxamide, (4R)- typically involves the reaction of thioglycolic acid with an appropriate amine in the presence of a catalyst such as anhydrous zinc chloride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazolidine ring . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of 4-Thiazolidinecarboxamide, (4R)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinecarboxamide, (4R)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiazolidinecarboxamides.
Scientific Research Applications
4-Thiazolidinecarboxamide, (4R)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antitubercular activities.
Medicine: Explored for its anticancer properties and ability to modulate immune responses.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Thiazolidinecarboxamide, (4R)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to enhance the antitumor immune responses by augmenting the activity of cytotoxic T lymphocytes and macrophages . The compound also modulates the production of cytokines such as interleukin-2 and macrophage-activating factors, leading to increased immune cell responsiveness .
Comparison with Similar Compounds
4-Thiazolidinecarboxamide, (4R)- can be compared with other thiazolidine derivatives, such as:
Thiazolidine-4-carboxylic acid: Known for its role in the synthesis of various bioactive compounds.
Thiazolidine-2,4-dione: Widely studied for its antidiabetic properties.
Thiazolidine-4-one: Investigated for its anticancer and antimicrobial activities.
The uniqueness of 4-Thiazolidinecarboxamide, (4R)- lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development .
Properties
CAS No. |
61434-84-2 |
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Molecular Formula |
C4H8N2OS |
Molecular Weight |
132.19 g/mol |
IUPAC Name |
(4R)-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C4H8N2OS/c5-4(7)3-1-8-2-6-3/h3,6H,1-2H2,(H2,5,7)/t3-/m0/s1 |
InChI Key |
AIOMGEMZFLRFJE-VKHMYHEASA-N |
Isomeric SMILES |
C1[C@H](NCS1)C(=O)N |
Canonical SMILES |
C1C(NCS1)C(=O)N |
Origin of Product |
United States |
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